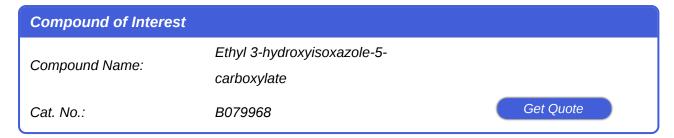


Biological activity of Ethyl 3-hydroxyisoxazole-5carboxylate derivatives

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An In-depth Technical Guide on the Biological Activity of **Ethyl 3-hydroxyisoxazole-5-carboxylate** Derivatives

Introduction

The isoxazole nucleus is a prominent five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1] [2] Derivatives built upon this core structure are found in several commercial drugs, including the COX-2 inhibitor valdecoxib and the antibiotic cloxacillin.[1][3] Ethyl 3-hydroxyisoxazole-5-carboxylate and its related methyl ester, Methyl 3-hydroxyisoxazole-5-carboxylate, serve as versatile intermediates in the synthesis of more complex, biologically active molecules.[4][5] These compounds are valuable building blocks for developing novel therapeutic agents, with research highlighting their potential in creating drugs for neurological disorders and anti-inflammatory applications.[5] This guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of various derivatives of Ethyl 3-hydroxyisoxazole-5-carboxylate, aimed at researchers and professionals in drug development.

Synthesis of Isoxazole Derivatives

The synthesis of isoxazole derivatives can be achieved through several routes, with 1,3-dipolar cycloaddition being a common and valuable method for constructing the five-membered ring.[1] [6] A prevalent strategy involves the reaction of chalcones with hydroxylamine hydrochloride.[7]



[8] Another key method is the coupling reaction between an isoxazole-carboxylic acid core and various amines to form isoxazole-carboxamide derivatives. This is often facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and catalysts such as 4-Dimethylaminopyridine (DMAP).[9]

Below is a generalized workflow for the synthesis of isoxazole-carboxamide derivatives.

Caption: Generalized synthesis workflow for Isoxazole-Carboxamide derivatives.

Biological Activities and Quantitative Data

Derivatives of **Ethyl 3-hydroxyisoxazole-5-carboxylate** exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and enzyme inhibitory effects.

Anticancer Activity

The isoxazole ring is a core structure in many anticancer agents.[9] Various derivatives have been synthesized and evaluated for their cytotoxic activity against a range of cancer cell lines. For instance, isoxazole-based carboxamides, ureates, and hydrazones have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in angiogenesis.[10]

Table 1: Anticancer Activity of Isoxazole Derivatives



Compound ID	Cancer Cell Line	Activity Metric	Value	Reference
2d	HeLa (Cervical)	IC50	15.48 μg/mL	[9]
2d	Hep3B (Liver)	IC50	~23 µg/mL	[9]
2e	Hep3B (Liver)	IC50	~23 µg/mL	[9]
2a	MCF-7 (Breast)	IC50	39.80 μg/mL	[9]
8	HepG2 (Liver)	IC50	0.84 μΜ	[10]
10a	HepG2 (Liver)	IC50	0.79 μΜ	[10]
10c	HepG2 (Liver)	IC50	0.69 μΜ	[10]
Sorafenib (Ref.)	HepG2 (Liver)	IC50	3.99 μΜ	[10]
3c	HL-60(TB) (Leukemia)	% Growth Inhibition	>70	[10]

| Compound 26 | PC3 (Prostate) | Selectivity vs PNT1a | Comparable to 5-FU |[11] |

The logical workflow for screening potential anticancer compounds is depicted below.

Caption: Logical workflow for in-vitro anticancer drug screening.

Antimicrobial Activity

Isoxazole derivatives have demonstrated considerable efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][12] The antimicrobial activity is often enhanced by the presence of specific substituents on the phenyl rings attached to the isoxazole core.[6]

Table 2: Antimicrobial Activity of Isoxazole Derivatives



Compound ID	Microorganism	Activity Metric	Value	Reference
Unnamed	S. aureus	MIC	7.5 mg/mL	[12]
Unnamed	B. subtilis	MIC	6.6 mg/mL	[12]
Unnamed	P. aeruginosa	MIC	8.9 mg/mL	[12]
Unnamed	S. pyogenes	MIC	6.1 mg/mL	[12]
PUB9	S. aureus	MIC	>1000x lower than others	[13]
PUB9	Biofilm-forming cells	% Reduction	>90%	[13]

| PUB10 | Biofilm-forming cells | % Reduction | >90% |[13] |

Anti-inflammatory Activity

Certain isoxazole derivatives show significant anti-inflammatory properties, with some compounds exhibiting potency comparable to standard drugs like indomethacin.[14] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.[3][8]

Table 3: Anti-inflammatory Activity of Isoxazole Derivatives



Compound ID	Assay	Time Point	% Inhibition of Edema	Reference
4e	Carrageenan- induced paw edema	1 hr	75%	[14]
4f	Carrageenan- induced paw edema	1 hr	75%	[14]
3e	Carrageenan- induced paw edema	-	Comparable to Indomethacin	[14]
3g	Carrageenan- induced paw edema	-	Comparable to Indomethacin	[14]
5b	Carrageenan- induced paw edema	3 hr	76.71%	[8]
5c	Carrageenan- induced paw edema	3 hr	75.56%	[8]
5d	Carrageenan- induced paw edema	3 hr	72.32%	[8]

| Diclofenac (Ref.) | Carrageenan-induced paw edema | 3 hr | 73.62% |[8] |

The role of isoxazole derivatives in inhibiting the COX-2 enzyme, a key mediator of inflammation, is illustrated below.

Caption: Inhibition of the COX-2 pathway by Isoxazole derivatives.

Antioxidant Activity



Several isoxazole-carboxamide derivatives have been evaluated for their ability to scavenge free radicals, a key component of antioxidant activity.[7][9] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for this evaluation.

Table 4: Antioxidant Activity of Isoxazole Derivatives

Compound ID	Assay	Activity Metric	Value	Reference
2a	DPPH	IC ₅₀	7.8 ± 1.21 μg/mL	[9]
2c	DPPH	IC50	56.1 μg/mL	[9]
2e	DPPH	IC50	67.6 μg/mL	[9]
2g	DPPH	IC ₅₀	51.2 μg/mL	[9]

| Trolox (Ref.) | DPPH | IC₅₀ | 2.75 μg/mL |[9] |

Enzyme Inhibition

Beyond COX enzymes, isoxazole derivatives have been identified as inhibitors of other important enzymes, such as carbonic anhydrase (CA) and histone deacetylase 6 (HDAC6).[15] [16]

Table 5: Enzyme Inhibitory Activity of Isoxazole Derivatives



Compound ID	Target Enzyme	Activity Metric	Value	Reference
AC2	Carbonic Anhydrase	IC50	112.3 ± 1.6 μM	[15]
AC3	Carbonic Anhydrase	IC50	228.4 ± 2.3 μM	[15]
Acetazolamide (Ref.)	Carbonic Anhydrase	IC50	18.6 ± 0.5 μM	[15]
23	HDAC6	IC ₅₀	0.7 μΜ	[16]
17	HDAC6	IC ₅₀	1.3 μΜ	[16]
25	HDAC6	IC ₅₀	1.5 μΜ	[16]

| Trichostatin A (Ref.) | HDAC6 | IC₅₀ | 0.026 μM |[16] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are summaries of key experimental protocols used to evaluate the biological activities of isoxazole derivatives.

General Synthesis of Isoxazole-Carboxamides

A solution of the starting isoxazole-carboxylic acid (e.g., 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, 1.5 mmol) in dichloromethane is treated with DMAP (0.3 mmol) and EDC (1.8 mmol).[9] The mixture is stirred at room temperature for 30 minutes under a nitrogen atmosphere.[9] Subsequently, the appropriate aniline derivative (1.8 mmol) is added, and the reaction is stirred for 24-48 hours.[9] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in dichloromethane and extracted with 1% NaHCO₃ and brine. The organic layer is dried over Na₂SO₄, and the solvent is evaporated. The final product is purified by flash chromatography or crystallization.[9]

Anticancer Activity: Cytotoxicity (MTT) Assay



Cancer cells (e.g., HeLa, MCF-7, Hep3B) are seeded in 96-well plates and incubated to allow for attachment. The cells are then treated with various concentrations of the synthesized isoxazole derivatives for a specified period (e.g., 24-48 hours). Following treatment, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured using a microplate reader at a specific wavelength. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Anticancer Activity: Apoptosis Assay

Apoptosis can be evaluated using Annexin V and Propidium Iodide (PI) staining.[9] Cells are treated with the test compounds for a set duration. After treatment, cells are harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and PI are added to the cell suspension. The samples are then analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[9]

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a microdilution method.[12] Bacterial or fungal colonies are diluted, typically in a 1:10 ratio, and incubated in microtiter plates.[12] A serial dilution of the test compounds is added to the wells containing the microbial suspension. The plates are incubated for 24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

The anti-inflammatory activity is assessed by inducing edema in the hind paw of rats by injecting a carrageenan solution.[8][14] The test compounds or a reference drug (e.g., indomethacin, diclofenac) are administered orally at a specific dose (e.g., 100 mg/kg) prior to the carrageenan injection.[14] The paw volume is measured at various time intervals (e.g., 1, 2, 3, and 5 hours) after the injection using a plethysmometer. The percentage of edema inhibition



is calculated by comparing the increase in paw volume in the treated group to the control group.[8]

Antioxidant Activity: DPPH Free Radical Scavenging Assay

The antioxidant capacity of the compounds is determined by their ability to scavenge the stable DPPH free radical.[7][9] A solution of the test compound at various concentrations is mixed with a DPPH solution. The mixture is incubated in the dark at room temperature. The absorbance of the solution is measured spectrophotometrically. The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the compound). The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.[9]

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